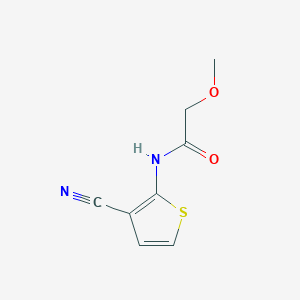
N-(3-cyanothiophen-2-yl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiophen-2-yl)-2-methoxyacetamide is a heterocyclic amide derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiophene ring substituted with a cyano group and a methoxyacetamide moiety. The unique structure of this compound allows it to participate in diverse chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-methoxyacetamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-methoxyacetic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The methoxyacetamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
N-(3-cyanothiophen-2-yl)-2-methoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and methoxyacetamide groups play a crucial role in its biological activity. For instance, the cyano group can interact with nucleophilic sites in biological molecules, while the methoxyacetamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-cyanothiophen-2-yl)-2-methoxyacetamide include:
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- N-(thiophen-2-yl)nicotinamide derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8N2O2S |
|---|---|
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
N-(3-cyanothiophen-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C8H8N2O2S/c1-12-5-7(11)10-8-6(4-9)2-3-13-8/h2-3H,5H2,1H3,(H,10,11) |
Clé InChI |
HRIVUGCVAMSJNT-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)NC1=C(C=CS1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


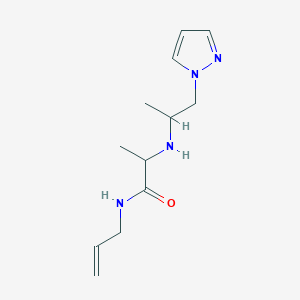
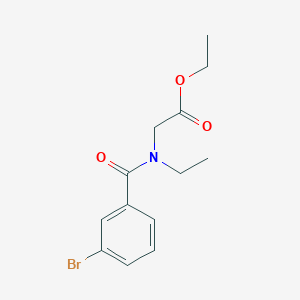

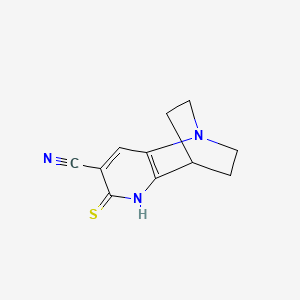
![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
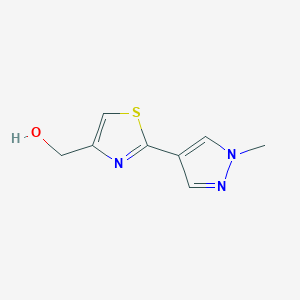
![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
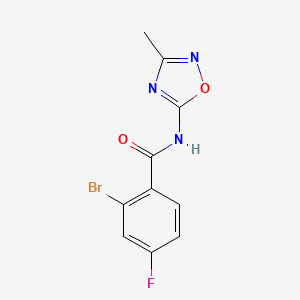

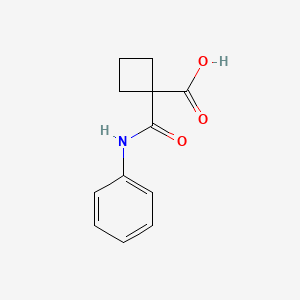

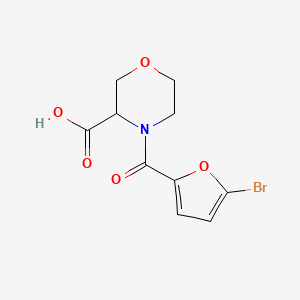
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)
